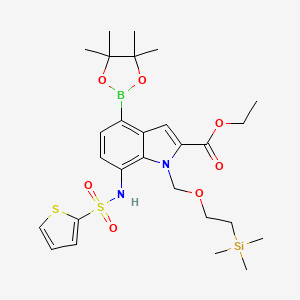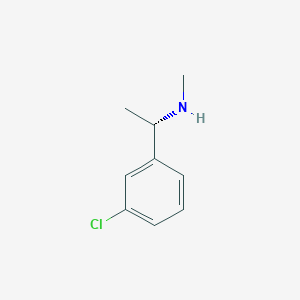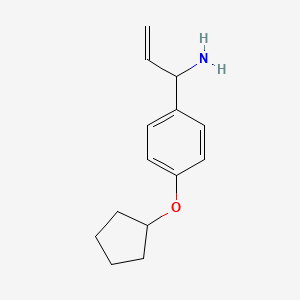![molecular formula C12H15N3O3S B13049209 8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B13049209.png)
8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidinone class. This compound is characterized by its unique structure, which includes a pyrido[2,3-D]pyrimidinone core substituted with a 2,2-dimethoxyethyl group at the 8-position and a methylthio group at the 2-position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-D]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative and a suitable amine, the core structure can be formed through a condensation reaction.
Introduction of the 2,2-Dimethoxyethyl Group: This can be achieved by reacting the intermediate with 2,2-dimethoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process.
Addition of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrido[2,3-D]pyrimidinone core, potentially reducing double bonds or other reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the pyrido[2,3-D]pyrimidinone core.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
科学的研究の応用
Chemistry
In chemistry, 8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting activities due to its heterocyclic nature. It can be studied for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biological pathways and mechanisms.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in areas like oncology or infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the methylthio group might enhance its binding affinity to certain proteins, while the dimethoxyethyl group could influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one: can be compared with other pyridopyrimidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The combination of the dimethoxyethyl and methylthio groups provides a distinct set of properties that can be advantageous in various applications, distinguishing it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H15N3O3S |
|---|---|
分子量 |
281.33 g/mol |
IUPAC名 |
8-(2,2-dimethoxyethyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H15N3O3S/c1-17-10(18-2)7-15-9(16)5-4-8-6-13-12(19-3)14-11(8)15/h4-6,10H,7H2,1-3H3 |
InChIキー |
XDQRIUUPHSEWAP-UHFFFAOYSA-N |
正規SMILES |
COC(CN1C(=O)C=CC2=CN=C(N=C21)SC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide](/img/structure/B13049145.png)

![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)




![2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13049191.png)



